7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene
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Overview
Description
7-(Chloromethyl)-3-methoxy-3-borabicyclo[331]non-6-ene is an organoboron compound known for its unique structure and reactivity This compound features a boron atom integrated into a bicyclic framework, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene typically involves the hydroboration of 3-methoxy-7-chloromethyl-3-borabicyclo[3.3.1]non-6-ene. This process can be carried out using diborane or tetraethyldiborane as the hydroborating agents. The reaction conditions are crucial, with the boron atom adding at specific positions depending on the reagent used .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up requiring careful control of reaction conditions to ensure yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene undergoes various chemical reactions, including:
Hydroboration: Addition of boron to unsaturated bonds.
Substitution: Replacement of the chloromethyl group with other substituents.
Oxidation and Reduction: Modifying the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents include diborane, tetraethyldiborane, and other boron-containing compounds. Reaction conditions often involve solvents like tetrahydrofuran (THF) and controlled temperatures to facilitate specific transformations .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, hydroboration can yield 1-boraadamantane derivatives, which are of significant interest in organic synthesis .
Scientific Research Applications
7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex boron-containing compounds.
Material Science:
Medicinal Chemistry: Investigated for its potential antiviral activity and other biological effects.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as hydroboration and substitution. The specific pathways and molecular targets depend on the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-Boraadamantane: Known for its unique structure and reactivity, similar to 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene.
3-Methoxy-7-methylene-3-borabicyclo[3.3.1]nonane: Another boron-containing bicyclic compound with comparable properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds .
Properties
CAS No. |
37490-50-9 |
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Molecular Formula |
C10H16BClO |
Molecular Weight |
198.50 g/mol |
IUPAC Name |
7-(chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C10H16BClO/c1-13-11-5-8-2-9(6-11)4-10(3-8)7-12/h3,8-9H,2,4-7H2,1H3 |
InChI Key |
PDKKLCTZRUMOSD-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC2CC(C1)C=C(C2)CCl)OC |
Origin of Product |
United States |
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